去乙酰头孢菌素C

描述

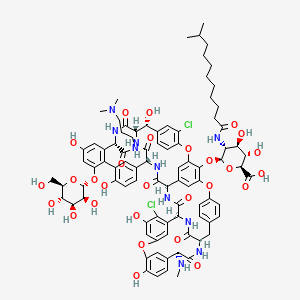

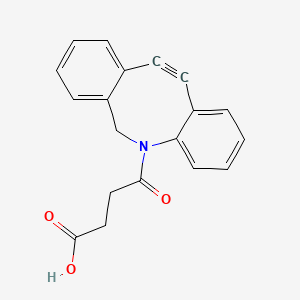

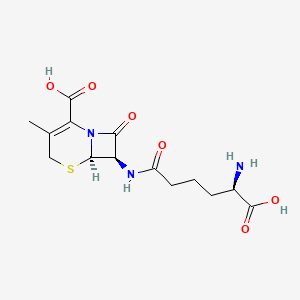

Deacetoxycephalosporin C (DAOC) is a small molecule that belongs to the class of organic compounds known as cephalosporins . These are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo .

Synthesis Analysis

The bioconversion of penicillins to cephalosporins using deacetoxycephalosporin C synthase (DAOCS) is an alternative and environmentally friendly process for 7-ADCA production . The enzymes catalyzing this ring expansion reaction, designated DAOCS, were purified from various organisms and characterized as an iron- and 2-oxoglutarate-dependent oxidase .Molecular Structure Analysis

The molecular structure of DAOC is characterized by a 1,2-thiazine fused to a 2-azetidinone . The crystal structure of DAOCS revealed that the C terminus .Chemical Reactions Analysis

DAOCS is an iron(II) 2-oxoglutarate-dependent oxygenase that catalyzes the oxidative ring-expansion of penicillin N to deacetoxycephalosporin C . The wild-type enzyme is only able to efficiently utilize 2-oxoglutarate and 2-oxoadipate as a 2-oxoacid co-substrate .Physical And Chemical Properties Analysis

The chemical formula of DAOC is C14H19N3O6S . The average weight is 357.382 and the monoisotopic weight is 357.099456045 .科学研究应用

Antibiotic Biosynthesis

Deacetoxycephalosporin C (DAC): is a crucial intermediate in the biosynthesis of cephalosporin antibiotics . DAC is synthesized from penicillin by the enzyme DAC synthase, a process that is vital for producing cephalosporins, which are widely used to treat bacterial infections.

Enzyme Modification for Improved Conversion Rates

Research has focused on improving the conversion rate of penicillin to DAC through enzyme modification . By altering the structure of DAC synthase, scientists aim to enhance the efficiency of antibiotic production, potentially reducing costs and increasing yield.

Crystallography and Active Site Prediction

Crystallographic studies: have provided insights into the structure of DAC synthase . Understanding the enzyme’s crystallography helps in predicting the active site and designing inhibitors or more efficient enzymes for industrial applications.

Engineering Catalysts for Bioconversion

DAC synthase has been engineered to act as a catalyst for the bioconversion of penicillin G . This synthetic biology approach could be applied to other enzymes, showcasing the potential of DAC synthase in industrial biotransformations.

Reducing By-Products in Antibiotic Production

The expression of certain genes can decrease the formation of DAC during cephalosporin C production . This genetic engineering strategy can lead to purer antibiotic products and lower production costs by minimizing unwanted by-products.

Synthetic Biology and Chassis Optimization

The combination of protein engineering and chassis optimization based on synthetic biology has been demonstrated to be powerful in creating efficient whole-cell catalysts for penicillin G bioconversion . This approach could revolutionize the production of various biochemicals, including antibiotics.

作用机制

- Its role is to catalyze the oxidative ring expansion of penicillin N (penN) to form Deacetoxycephalosporin C .

- Downstream effects include the alteration of the β-lactam ring structure, rendering Deacetoxycephalosporin C active against bacterial cell walls .

- It affects bacterial cell wall synthesis, potentially inhibiting peptidoglycan cross-linking and disrupting cell integrity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

未来方向

The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .

属性

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetoxycephalosporin C | |

CAS RN |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。